Ethyl methyl [hydroxy(phenyl)methyl]phosphonate
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Overview
Description
Ethyl methyl [hydroxy(phenyl)methyl]phosphonate is an organophosphorus compound with the molecular formula C10H15O4P. It is characterized by the presence of a phosphonate group bonded to an ethyl, methyl, and hydroxy(phenyl)methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl methyl [hydroxy(phenyl)methyl]phosphonate typically involves the reaction of ethyl phosphonic acid with methyl phenyl carbinol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl methyl [hydroxy(phenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates
Scientific Research Applications
Ethyl methyl [hydroxy(phenyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including antiviral and antibacterial properties.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl methyl [hydroxy(phenyl)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and lead to various biological effects .
Comparison with Similar Compounds
Dimethyl methylphosphonate: Similar structure but with two methyl groups instead of ethyl and hydroxy(phenyl)methyl groups.
Ethyl methylphosphonate: Lacks the hydroxy(phenyl)methyl group.
Phenylphosphonic acid: Contains a phenyl group directly bonded to the phosphorus atom
Uniqueness: Ethyl methyl [hydroxy(phenyl)methyl]phosphonate is unique due to the presence of the hydroxy(phenyl)methyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for various applications .
Properties
CAS No. |
61222-50-2 |
---|---|
Molecular Formula |
C10H15O4P |
Molecular Weight |
230.20 g/mol |
IUPAC Name |
[ethoxy(methoxy)phosphoryl]-phenylmethanol |
InChI |
InChI=1S/C10H15O4P/c1-3-14-15(12,13-2)10(11)9-7-5-4-6-8-9/h4-8,10-11H,3H2,1-2H3 |
InChI Key |
WFWXYKUMWKNDLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)O)OC |
Origin of Product |
United States |
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